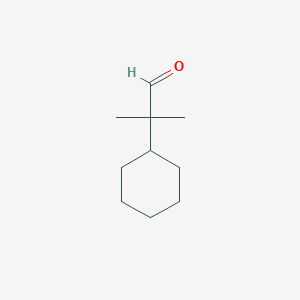

2-Cyclohexyl-2-methylpropanal

Overview

Description

2-Cyclohexyl-2-methylpropanal, also known as CMP, is an aldehyde compound with a molecular formula of C8H14O. It is a colorless liquid with a pleasant odor and is widely used in the synthesis of pharmaceuticals, perfumes, and other products. CMP is commonly used as an intermediate in the synthesis of other compounds such as pyridine, aniline, and various other heterocyclic compounds. It has also been used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Scientific Research Applications

Reaction Mechanisms and Catalysis

- In the field of catalysis, research has focused on the reaction mechanisms of alkanes, including 2-methylpropane. One study examined the isomerization of alkanes over solid super acids, highlighting the role of carbenium ion mechanisms in the rearrangement of carbon skeletons, which could be relevant to understanding the behavior of 2-cyclohexyl-2-methylpropanal in similar contexts (Takahashi & Hattori, 1981).

Vapor−Liquid Equilibrium Studies

- Research has been conducted on vapor−liquid equilibrium data for various binary systems, including those involving 2-methylpropan-2-ol. These studies are important for understanding the phase behavior of related compounds, such as 2-cyclohexyl-2-methylpropanal, in different temperature and pressure conditions (Leu & Robinson, 1999).

Photochemical Synthesis

- The photochemical synthesis of derivatives of alkanes, including 2-methylpropanals, has been explored. This includes the synthesis of oxime acetates of 1-carbaldehydobicycloalkanes through the aza-di-π-methane rearrangement, which may have implications for the synthesis of 2-cyclohexyl-2-methylpropanal derivatives (Armesto & Ramos, 1993).

Analytical and Atmospheric Chemistry

- Studies in analytical and atmospheric chemistry have looked at the products of photooxidation of biogenic hydrocarbons, such as 2-methyl-3-buten-2-ol. Understanding the byproducts and reaction pathways of these compounds can provide insights into the atmospheric behavior and degradation of 2-cyclohexyl-2-methylpropanal (Spaulding et al., 2002).

Copolymer Composition in Inverse Miniemulsion

- Research in polymer science has investigated copolymers involving 2-acrylamido-2-methylpropane-1-sulfonic acid. The distribution of monomers in different phases affects the composition of the copolymer, which could be relevant for understanding the behavior of 2-cyclohexyl-2-methylpropanal in similar polymerization processes (Wiechers & Schmidt-naake, 2009).

Tropospheric Degradation

- The degradation of photo-oxidation products of certain alcohols in the troposphere has been studied, which helps in understanding the environmental impact and atmospheric chemistry of similar compounds like 2-cyclohexyl-2-methylpropanal (Carrasco et al., 2006).

Domino Palladium Catalysis

- Research into the synthesis of bi-aryls via domino Pd-catalyzed reactions of certain alkanes, including 2-methylpropan-1-ones, can provide insights into new synthetic routes and catalysts that may also be applicable to 2-cyclohexyl-2-methylpropanal (Krishna et al., 2014).

Biofuel Production

- In the context of biofuel production, the synthesis of isobutanol (2-methylpropan-1-ol) from glucose using engineered enzymes has been studied. This research can contribute to understanding the production pathways and optimization for related compounds, including 2-cyclohexyl-2-methylpropanal (Bastian et al., 2011).

Alkane Oxidation Catalysis

- Studies on the catalytic oxidation of various alkanes, including 2-methylpropane, provide insights into the reaction pathways and selectivity for the production of different products. This knowledge can be applied to understanding the reactions involving 2-cyclohexyl-2-methylpropanal (Michalakos et al., 1993).

properties

IUPAC Name |

2-cyclohexyl-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,8-11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELVDAZMRZCTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-2-methylpropanal | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)

![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)

![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)

![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)

![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)

![1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide](/img/structure/B2376170.png)

![N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2376171.png)

![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)

![N-butyl-4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2376176.png)